Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring .
Preparation Methods
The synthesis of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate typically involves the bromination of 4-hydroxyquinoline-3-carboxylic acid followed by esterification with ethanol . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or chloroform . The esterification step can be carried out using ethanol and a catalyst like sulfuric acid or hydrochloric acid . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to the modulation of their activity . The compound can inhibit the activity of certain enzymes or interfere with the function of receptors, thereby exerting its biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: This compound has a chlorine atom instead of a hydroxyl group at the 4th position, which may result in different chemical and biological properties.
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a carbonyl group instead of a hydroxyl group at the 4th position, which can affect its reactivity and interactions with biological targets.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid: This compound lacks the ethyl ester group, which can influence its solubility and bioavailability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Properties
IUPAC Name |
ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZIOBTVAJBBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351071 | |
Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122794-99-4, 79607-23-1 | |
Record name | Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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